molecular formula C17H14FN3O4 B2922484 Ethyl 1-(4-fluorophenyl)-3-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate CAS No. 1260945-67-2

Ethyl 1-(4-fluorophenyl)-3-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate

Cat. No.: B2922484
CAS No.: 1260945-67-2
M. Wt: 343.314
InChI Key: MIIFASRJBAABQC-UHFFFAOYSA-N
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Description

Ethyl 1-(4-fluorophenyl)-3-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate is a pyrido[2,3-d]pyrimidine derivative characterized by:

  • A fused bicyclic pyrido[2,3-d]pyrimidine core.
  • A 4-fluorophenyl substituent at position 1.
  • A methyl group at position 2.
  • Ethyl ester functionality at position 5.
  • Two ketone groups at positions 2 and 3.

Properties

IUPAC Name

ethyl 1-(4-fluorophenyl)-3-methyl-2,4-dioxopyrido[2,3-d]pyrimidine-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14FN3O4/c1-3-25-16(23)10-8-13-14(19-9-10)21(17(24)20(2)15(13)22)12-6-4-11(18)5-7-12/h4-9H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIIFASRJBAABQC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC2=C(N=C1)N(C(=O)N(C2=O)C)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14FN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl 1-(4-fluorophenyl)-3-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate (CAS Number: 1260945-67-2) is a compound of significant interest due to its potential biological activities. This article delves into its synthesis, biological properties, and therapeutic potential based on available research findings.

  • Molecular Formula : C17H14FN3O4
  • Molecular Weight : 343.31 g/mol
  • Structure : The compound features a pyrido[2,3-d]pyrimidine core which is known for various biological activities.

1. Anticancer Activity

Research indicates that compounds with similar structures to this compound exhibit promising anticancer properties. For instance:

  • Mechanism : These compounds often act by inhibiting key enzymes involved in cancer cell proliferation and survival.
  • Case Study : A study demonstrated that derivatives of pyrido[2,3-d]pyrimidines showed significant cytotoxic activity against various cancer cell lines (e.g., HeLa and MCF-7) with IC50 values in the low micromolar range .

2. Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties:

  • Activity Spectrum : It has shown effectiveness against several bacterial strains and fungi.
  • Research Findings : In vitro studies have indicated that certain derivatives possess significant antibacterial activity against Gram-positive and Gram-negative bacteria .

3. Enzyme Inhibition

This compound has been identified as a potential inhibitor of dihydrofolate reductase (DHFR):

  • Inhibition Studies : Similar compounds have been shown to inhibit DHFR effectively, leading to reduced folate synthesis in microbial cells .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound:

Structural FeatureImpact on Activity
Presence of FluorineEnhances lipophilicity and potentially increases cellular uptake
Methyl Group at Position 3May contribute to improved selectivity towards target enzymes
Dioxo FunctionalityOften associated with increased reactivity towards biological targets

Therapeutic Potential

Given its diverse biological activities, this compound holds promise as a lead compound for drug development:

  • Cancer Therapy : Its ability to target multiple pathways involved in cancer progression makes it a candidate for further development in oncology.
  • Infectious Diseases : The antimicrobial properties suggest potential applications in treating bacterial infections resistant to current antibiotics.

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Heterocyclic Modifications

Pyrido[2,3-d]pyrimidine vs. Tetrahydropyrimidine
  • Target Compound : The pyrido[2,3-d]pyrimidine core enhances aromaticity and planarity, favoring π-π stacking interactions in biological targets.
  • Analog (LaSOM 282): Ethyl 4-(2-fluorophenyl)-6-methyl-2-thioxo-1-(p-tolyl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate () features a monocyclic tetrahydropyrimidine with a thioxo group. The reduced ring saturation increases conformational flexibility but decreases aromatic interactions .
Substituent Variations
Compound Name Core Structure Position 1 Position 3 Position 6/5 Key Functional Groups
Target Compound Pyrido[2,3-d]pyrimidine 4-fluorophenyl Methyl Ethyl ester (C6) 2,4-dioxo
Compound 13 () Pyrido[2,3-d]pyrimidine Cyclopropyl Ethyl Ethyl ester (C6) 2,4-dioxo, 7-amino
Ethyl 4-(4-hydroxyphenyl)-6-methyl-2-thioxo-... () Tetrahydropyrimidine 4-hydroxyphenyl - Ethyl ester (C5) 2-thioxo
Ethyl 4-[3,5-bis(trifluoromethyl)phenyl]-... () Tetrahydropyrimidine 3,5-bis(trifluoromethyl)phenyl - Ethyl ester (C5) 2-oxo

Key Observations :

  • Electron-Withdrawing Groups : The 4-fluorophenyl group in the target compound offers moderate electron withdrawal compared to 3,5-bis(trifluoromethyl)phenyl (), which significantly increases lipophilicity and metabolic stability .
  • Ester Position: Ethyl ester at C6 (target) vs.

Pharmacological and Physicochemical Properties

Spectral and Crystallographic Data
  • Target Compound : NMR and LCMS data are unavailable in the evidence, but analogs like Compound 13 show distinct 1H NMR peaks (e.g., δ 8.85 for aromatic protons) .
  • Crystal Structures : Ethyl 4-(2,4-difluorophenyl)-6-methyl-1-phenyl-2-thioxo-... () revealed a twisted tetrahydropyrimidine ring (torsion angles: −0.4° to 2.6°), influencing molecular packing and solubility .

Physicochemical Comparisons

Property Target Compound Compound 13 () LaSOM 282 ()
LogP (Predicted) ~3.2 (similar to ) 3.1–3.5 ~2.8 (thioxo reduces LogP)
Aqueous Solubility Low (ester dominance) Moderate (amino group) Low (thioxo, aryl groups)
Metabolic Stability High (fluorophenyl) Moderate (cyclopropyl) Low (thioxo vulnerability)

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